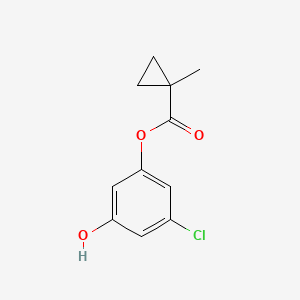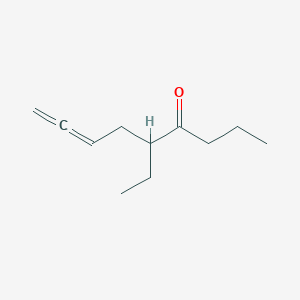
5-Ethylnona-7,8-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylnona-7,8-dien-4-one is an organic compound characterized by its unique structure, which includes a ketone group and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnona-7,8-dien-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as nonane derivatives.
Formation of Double Bonds:
Ketone Formation: The ketone group is introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the formation of double bonds.
Continuous Flow Reactors: These reactors allow for the efficient and scalable production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylnona-7,8-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Formation of 5-ethylnona-7,8-dienoic acid.
Reduction: Formation of 5-ethylnona-7,8-dien-4-ol.
Substitution: Formation of this compound dibromide.
Wissenschaftliche Forschungsanwendungen
5-Ethylnona-7,8-dien-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 5-Ethylnona-7,8-dien-4-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
5-Ethylnon-7-en-4-one: Similar structure but with only one double bond.
5,7-Octadien-4-one: Contains a similar ketone group and double bonds but differs in chain length and substitution pattern.
Eigenschaften
CAS-Nummer |
134511-02-7 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-9-10(6-3)11(12)8-5-2/h7,10H,1,5-6,8-9H2,2-3H3 |
InChI-Schlüssel |
HCWUDEVXZCBITH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C(CC)CC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



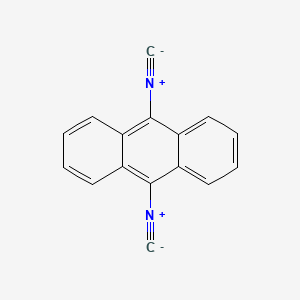

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)

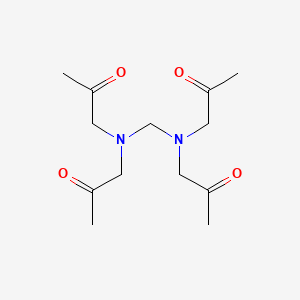

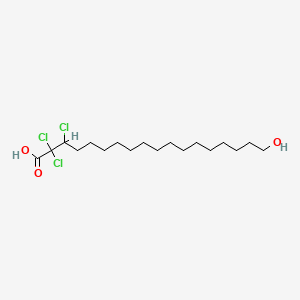
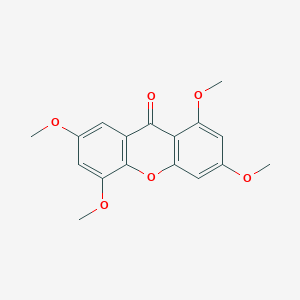
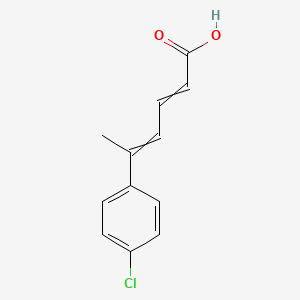
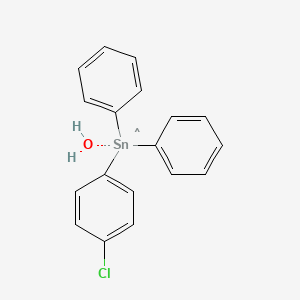
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

